

A Technical Guide to tert-Butyl (3-(isopropylamino)propyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(Boc-amino)-3-(isopropylamino)propane
Cat. No.:	B578303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl (3-(isopropylamino)propyl)carbamate, a key intermediate in synthetic organic chemistry. It covers its chemical identity, physical properties, a representative synthetic protocol, and its applications, particularly in the field of drug discovery and development.

Chemical Identity and Structure

tert-Butyl (3-(isopropylamino)propyl)carbamate is a bifunctional molecule containing a Boc-protected primary amine and a secondary isopropylamine. The tert-butyloxycarbonyl (Boc) group serves as a crucial acid-labile protecting group in multi-step organic synthesis, making this compound a valuable building block.[\[1\]](#)[\[2\]](#)

- Chemical Name: tert-Butyl (3-(isopropylamino)propyl)carbamate
- CAS Number: 1229627-05-7[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C11H24N2O2[\[3\]](#)[\[4\]](#)
- Structure:

Physicochemical Properties

The quantitative properties of tert-butyl (3-(isopropylamino)propyl)carbamate are summarized in the table below. This data is essential for reaction planning, purification, and analytical characterization.

Property	Value	Reference
Molecular Weight	216.32 g/mol	[3][4]
Molecular Formula	C11H24N2O2	[3][4][6]
CAS Number	1229627-05-7	[3][4][5][6]

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate typically involves the reaction of an N-Boc protected 3-carbon electrophile with isopropylamine. A common and illustrative method is the reductive amination of N-Boc-3-aminopropanal or the nucleophilic substitution of a suitable precursor like N-Boc-3-bromopropylamine.

Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of the title compound starting from N-Boc-3-bromopropylamine and isopropylamine.

Materials:

- N-Boc-3-bromopropylamine (tert-butyl (3-bromopropyl)carbamate)[7]
- Isopropylamine
- A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF))
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

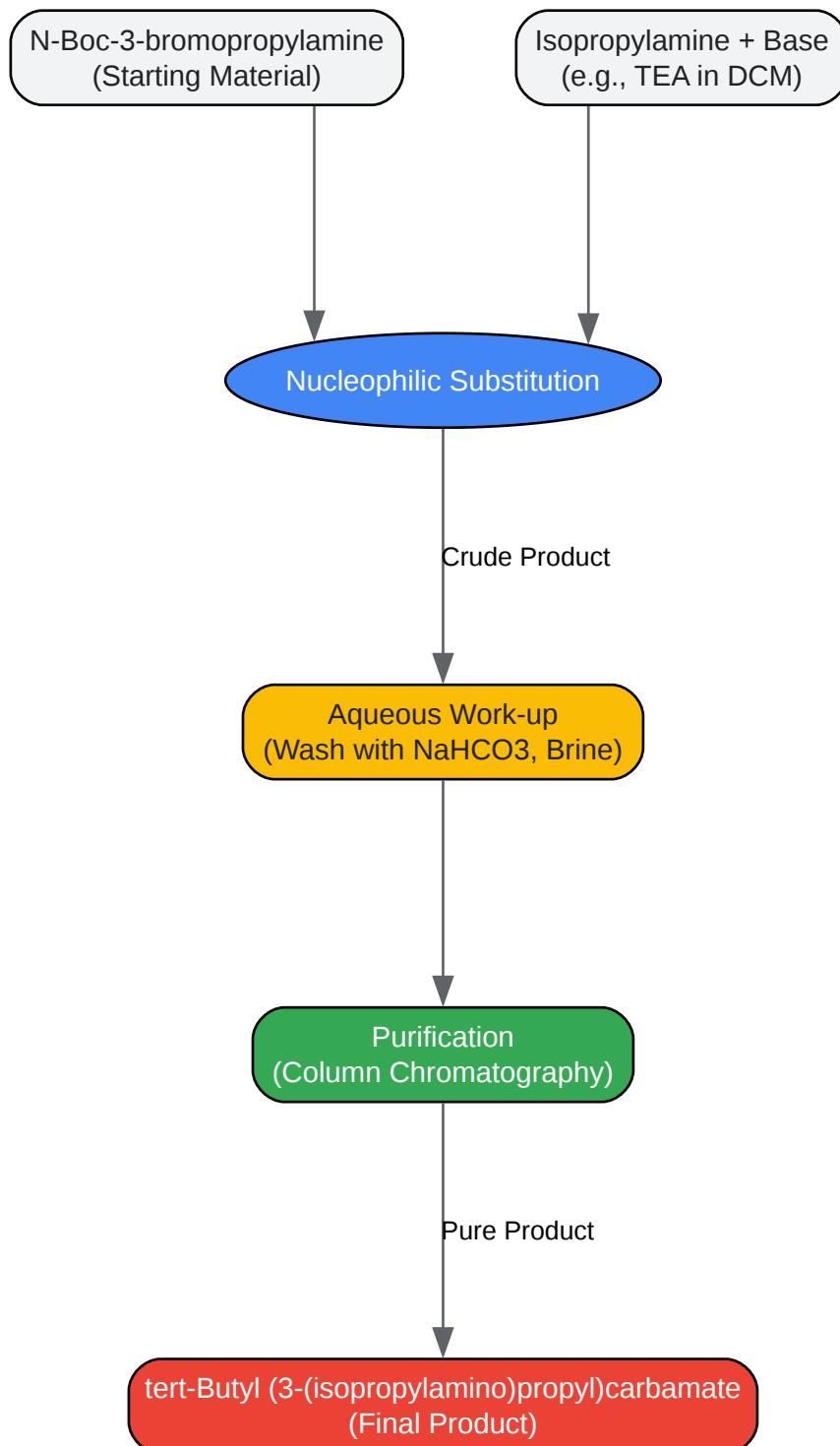
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-bromopropylamine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).
- Addition of Reagents: Add the non-nucleophilic base (e.g., TEA, 1.2 equivalents) to the solution. Subsequently, add isopropylamine (1.5 equivalents) dropwise at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction may require gentle heating depending on the solvent and reactivity.
- Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure tert-butyl (3-(isopropylamino)propyl)carbamate.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile intermediate in pharmaceutical and chemical research.

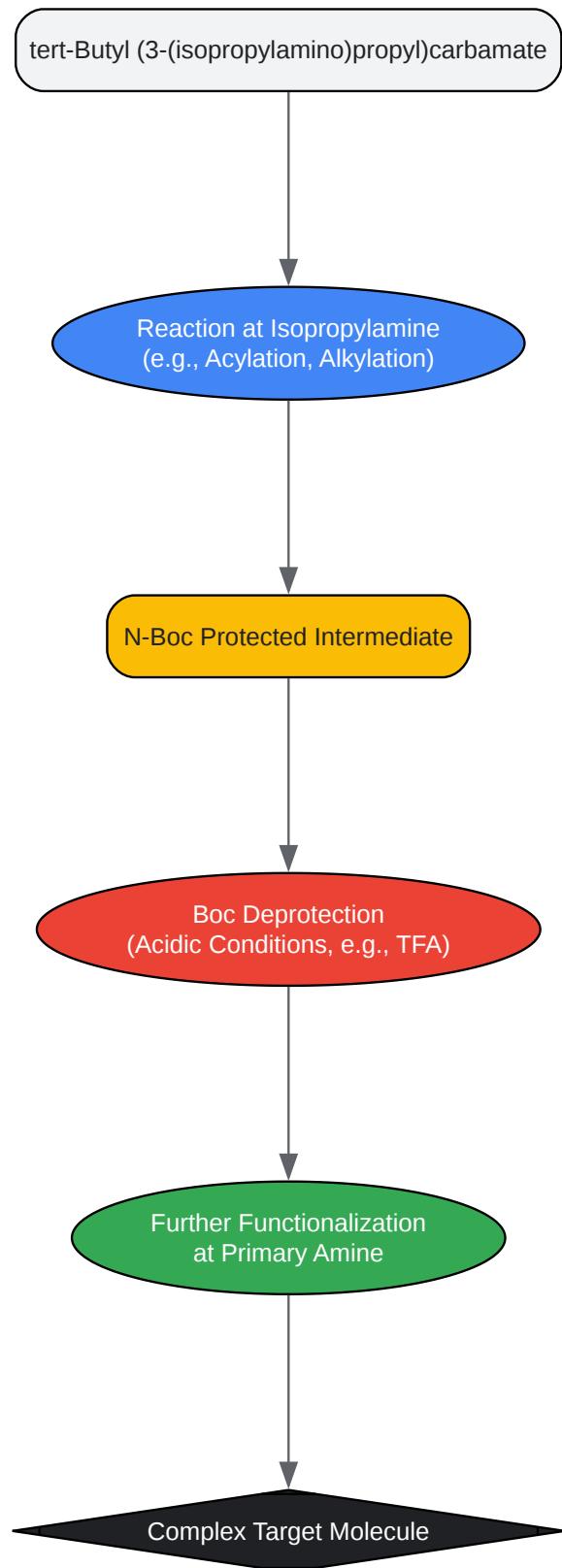

- Linker Moiety: In drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates, molecules with distinct functional groups at either end are essential as linkers.^{[8][9]} While this specific molecule is a simple diamine, it serves as a foundational scaffold for building more complex aliphatic linkers.^[10]

- Protected Amine Building Block: The Boc-protected amine allows for selective reaction at the secondary isopropylamine site.[1][2] After subsequent chemical transformations, the Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the primary amine for further functionalization. This strategy is fundamental in peptide synthesis and the construction of complex organic molecules.[1][11]
- Prodrug Design: Amino acids and their derivatives are widely used to create prodrugs to improve the pharmacokinetic properties of a parent drug, such as solubility or membrane permeability.[12][13] The amine functionalities in this compound could be incorporated into larger structures designed to be metabolized in vivo to release an active pharmaceutical ingredient.

Visualized Workflows and Pathways

Diagram 1: General Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate via nucleophilic substitution, as described in the protocol above.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(Boc-amino)-3-(isopropylamino)propane**.

Diagram 2: Role as a Synthetic Intermediate

This diagram shows the logical use of the title compound as a building block in a multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: Utilization pathway as a Boc-protected building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aapep.bocsci.com [aapep.bocsci.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Page loading... [guidechem.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. 1229627-05-7|tert-Butyl (3-(isopropylamino)propyl)carbamate|BLD Pharm [bldpharm.com]
- 6. 1229627-05-7|1-(Boc-氨基)-3-(异丙氨基)丙烷|1-(Boc-amino)-3-(isopropylamino)propane|-范德生物科技公司 [bio-fount.com]
- 7. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]
- 8. 1-(t-Boc-Aminooxy)-3-aminooxy-propane | Artepali [artepal.org]
- 9. 1-(t-Boc-Aminooxy)-3-aminooxy-propane Datasheet DC Chemicals [dcchemicals.com]
- 10. 98642-44-5|N-Boc-3-(methylamino)-1-propanol|BLD Pharm [bldpharm.com]
- 11. rsc.org [rsc.org]
- 12. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aapep.bocsci.com [aapep.bocsci.com]
- To cite this document: BenchChem. [A Technical Guide to tert-Butyl (3-(isopropylamino)propyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b578303#1-boc-amino-3-isopropylamino-propane-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com